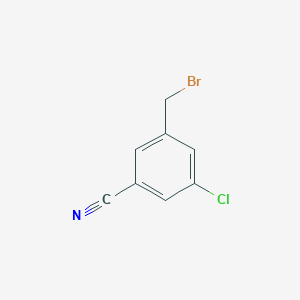

3-(Bromomethyl)-5-chlorobenzonitrile

Descripción general

Descripción

3-(Bromomethyl)-5-chlorobenzonitrile is a useful research compound. Its molecular formula is C8H5BrClN and its molecular weight is 230.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Anticonvulsants

- Uno et al. (1979) synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole, which showed marked anticonvulsant activity in mice (Uno, Kurokawa, Masuda, & Nishimura, 1979).

Preparation of Pharmacologically Active Compounds

- Chapman et al. (1973) prepared 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens from the appropriate bromomethyl compound and secondary amines (Chapman, Clarke, Gore, Manolis, & Porter, 1973).

Organic and Coordination Chemistry

- Wang et al. (2006) used 3-bromomethyl-5-t-butylsalicylaldehyde in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

Photophysics and Photosynthesis Research

- Szigeti, Tóth, & Paless (1982) investigated the effects of 3,5-disubstituted 4-hydroxy-benzonitriles, including bromoxynil, on photosynthetic parameters, highlighting its impact on energy migration in chlorophyll forms (Szigeti, Tóth, & Paless, 1982).

Synthesis of Rupatadine

- Guo, Lu, & Wang (2015) reported a new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine (Guo, Lu, & Wang, 2015).

Porphyrin Synthesis

- Paine, Hiom, & Dolphin (1988) prepared 5'·Bromo·5·(bromomethyl)·2,2'-dipyrromethenium bromides for porphyrin synthesis (Paine, Hiom, & Dolphin, 1988).

Polymer Science

- Uhrich, Hawker, Fréchet, & Turner (1992) demonstrated the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene for the synthesis of hyperbranched polyethers (Uhrich, Hawker, Fréchet, & Turner, 1992).

Safety and Hazards

Mecanismo De Acción

- The primary target of 3-(Bromomethyl)-5-chlorobenzonitrile is the protein Cereblon (CRBN) . CRBN is a key player in the mechanism of action for this compound.

Target of Action

Mode of Action

Propiedades

IUPAC Name |

3-(bromomethyl)-5-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITIYKYPUAHWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289414 | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-36-2 | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)